(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
Overview
Description
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural properties and potential applications in medicinal chemistry. The presence of the benzhydryl group and the hydroxyl group at the 3-position adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-benzhydryl-2,2-dimethyl-3-aminopropanol under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through selective oxidation reactions. For instance, the use of oxidizing agents such as m-chloroperbenzoic acid can facilitate the formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s properties may be explored for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol: The enantiomer of the compound, which may have different biological activities.
1-benzhydryl-2,2-dimethyl-azetidine: Lacks the hydroxyl group, which may affect its reactivity and biological properties.
1-benzhydryl-azetidine: Lacks both the hydroxyl group and the dimethyl substitution, leading to different chemical and biological properties.
Uniqueness
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is unique due to its specific stereochemistry and the presence of both the benzhydryl and hydroxyl groups
Properties
IUPAC Name |
(3R)-1-benzhydryl-2,2-dimethylazetidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDKKNUZORKDG-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214461 | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-05-3 | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227199-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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